4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride ARN5187 is a novel dual inhibitor of REV-ERBβ and autophagy with potential anticancer activity. ARN5187 showed improved cytotoxicity against BT-474 breast cancer cells compared to chloroquine, a clinically relevant autophagy inhibitor. Dual inhibition of REV-ERBβ and autophagy is an effective strategy for eliciting cytotoxicity in cancer cells. REV-ERBα and REV-ERBβ nuclear receptors regulate several physiological processes, including circadian rhythm and metabolism. the REV-ERBα gene is co-overexpressed with ERBB2 in breast cancer cell lines.
Brand Name: Vulcanchem
CAS No.: 1700693-96-4
VCID: VC0519361
InChI: InChI=1S/C24H32FN3O.3ClH/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25;;;/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3;3*1H
SMILES: CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O.Cl.Cl.Cl
Molecular Formula: C24H33ClFN3O
Molecular Weight: 434.0

4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride

CAS No.: 1700693-96-4

Cat. No.: VC0519361

Molecular Formula: C24H33ClFN3O

Molecular Weight: 434.0

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride - 1700693-96-4

Specification

CAS No. 1700693-96-4
Molecular Formula C24H33ClFN3O
Molecular Weight 434.0
IUPAC Name 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride
Standard InChI InChI=1S/C24H32FN3O.3ClH/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25;;;/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3;3*1H
Standard InChI Key CBVUTZQHCYRANE-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O.Cl.Cl.Cl
Appearance Solid powder

Introduction

Chemical Structure and Identification

Structural Composition

4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride is derived from the free base compound 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol. The parent compound consists of a phenol core with two key substituents: a 4-methylpiperazin-1-ylmethyl group at position 2 and a [(1-(2-fluorophenyl)cyclopentyl)amino]methyl group at position 4 . The trihydrochloride salt is formed when the three nitrogen atoms in the molecule (the secondary amine and the two nitrogens in the piperazine ring) form ionic bonds with hydrochloride.

The parent compound is registered in chemical databases with several identifiers:

  • PubChem CID: 46965865

  • Chemical Abstracts Service (CAS) Number: 1287451-26-6

  • ChEMBL ID: CHEMBL3590544

Molecular Properties

The physicochemical properties of the compound and its trihydrochloride salt are presented in Table 1.

Table 1: Physicochemical Properties of 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol and its Trihydrochloride Salt

PropertyFree BaseTrihydrochloride Salt*
Molecular FormulaC₂₄H₃₂FN₃O C₂₄H₃₂FN₃O·3HCl
Molecular Weight397.5 g/mol 506.9 g/mol*
AppearanceNot specifiedNot specified
IUPAC Name4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride

*Note: The trihydrochloride salt properties are calculated values based on the addition of three HCl molecules to the free base structure.

Chemical Identifiers

The compound can be referenced using several chemical identifiers as shown in Table 2.

Table 2: Chemical Identifiers for the Parent Compound

Identifier TypeValue
InChIInChI=1S/C24H32FN3O/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3
InChIKeyRMYLFPZPIDTXQK-UHFFFAOYSA-N
SMILESCN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O

Structural Analysis and Molecular Features

Key Structural Components

The molecule contains several notable structural features that contribute to its potential biological activity:

  • Phenol Core: The central structure is a phenol ring that acts as a scaffold for the functional groups . The hydroxyl group on the phenol ring can potentially serve as a hydrogen bond donor in biological interactions.

  • 2-Fluorophenyl Group: Attached to the cyclopentyl ring is a 2-fluorophenyl moiety . Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and alter lipophilicity.

  • Cyclopentyl Bridge: A cyclopentyl group connects the 2-fluorophenyl group to the amino linkage . This five-membered ring adds conformational rigidity to the molecule.

  • Methylpiperazine Moiety: The 4-methylpiperazin-1-yl group attached via a methylene bridge to position 2 of the phenol ring provides a basic center that can participate in ionic interactions .

  • Amine Linker: The secondary amine connecting the phenol portion to the cyclopentyl group can serve as both a hydrogen bond donor and acceptor .

Salt Form Properties

As a trihydrochloride salt, the compound exhibits different physicochemical properties compared to its free base form:

  • Increased Water Solubility: The salt form typically has enhanced water solubility compared to the free base, which is advantageous for pharmaceutical formulations.

  • pH-Dependent Behavior: In solution, the protonation state of the nitrogen atoms will depend on the pH, affecting the compound's solubility and membrane permeability.

  • Crystalline Structure: Salt forms often exhibit different crystalline structures compared to their free bases, which can affect stability and processing characteristics.

Structural Analogs and Related Compounds

Comparison with Structural Analogs

Several structural analogs of the compound have been identified in chemical databases. Table 3 presents a comparison of these related structures.

Table 3: Structural Comparison of 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol with Related Analogs

CompoundMolecular Weight (g/mol)Key Structural Difference
4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol397.5 Reference compound (free base)
4-[[[1-(2-Fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-phenylpiperazin-1-yl)methyl]phenol459.6 Phenyl group instead of methyl on piperazine
4-[[[1-(2-Fluorophenyl)cyclobutyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenolNot fully provided in results Cyclobutyl group instead of cyclopentyl

Structure-Activity Relationship Considerations

The structural variations observed in these analogs suggest potential exploration of structure-activity relationships:

  • Piperazine Substitution: The replacement of the methyl group with a phenyl group on the piperazine nitrogen (as seen in CHEMBL3590557) alters the electronic and steric properties of this portion of the molecule . This modification likely affects binding interactions with potential biological targets and influences the compound's lipophilicity.

  • Ring Size Variation: The change from a cyclopentyl to a cyclobutyl ring (as seen in the analog mentioned in search result 4) introduces different conformational constraints . This structural alteration can impact the spatial orientation of the 2-fluorophenyl group relative to other parts of the molecule.

Analytical Considerations

Identification Methods

For analytical identification and characterization of the compound, several methods would be applicable:

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) would be valuable for structural confirmation.

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) could be employed for purity determination and quantitative analysis.

  • X-ray Crystallography: This technique would provide definitive structural information, particularly for the solid-state arrangement of the trihydrochloride salt.

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